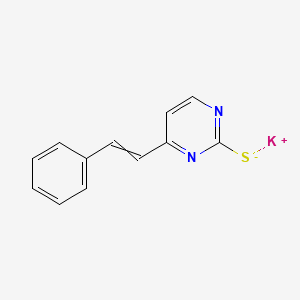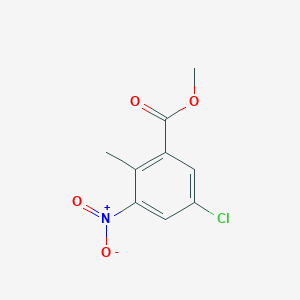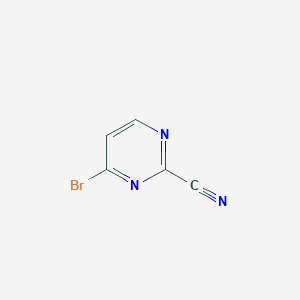![molecular formula C10H22ClNO B1394689 3-[(Isopentyloxy)methyl]pyrrolidinhydrochlorid CAS No. 1220030-12-5](/img/structure/B1394689.png)
3-[(Isopentyloxy)methyl]pyrrolidinhydrochlorid
Übersicht
Beschreibung
“3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an isopentyloxy group and a methyl group attached to the pyrrolidine ring . The hydrochloride indicates that it’s a salt form, which generally increases the compound’s water solubility .
Molecular Structure Analysis
The molecular formula of “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” is C10H22ClNO . The compound has an average mass of 207.741 Da and a mono-isotopic mass of 207.138992 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” would depend on its molecular structure . For instance, the presence of the hydrochloride salt form would likely make the compound more soluble in water compared to the free base .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Pyrrolidinringe sind ein häufiges Merkmal vieler pharmazeutischer Verbindungen aufgrund ihrer Vielseitigkeit und biologischen Aktivität. Sie finden sich in Medikamenten, die verschiedene Rezeptoren und Enzyme ansprechen und ein Gleichgewicht von funktionellen Aktivitäten im Arzneimittelentwurf bieten .
Pharmakotherapie
Pyrrolidinderivate haben sich in der Pharmakotherapie, insbesondere in der Krebsbehandlung, als vielversprechend erwiesen. Einige Verbindungen mit Pyrrolidinstrukturen wurden beobachtet, dass sie in Krebszellen apoptotischen Zelltod verursachen oder antiproliferative Wirkungen zeigen .
Proteomforschung
Verbindungen wie „3-[(Isopentyloxy)methyl]pyrrolidinhydrochlorid“ werden in der Proteomforschung eingesetzt, die sich mit der Untersuchung von Proteinen und deren Funktionen befasst. Diese Verbindungen können als biochemische Werkzeuge für verschiedene proteomische Analysen verwendet werden .
Wirkmechanismus
Without specific studies or experimental data, it’s challenging to predict the exact mechanism of action of “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride”. The mechanism of action would also depend on the context, such as whether the compound is being used as a reagent in a chemical reaction or as a bioactive molecule in a biological system .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” would depend on its potential applications. If it shows promising properties, such as unique reactivity or bioactivity, it could be studied further for potential use in chemical synthesis or as a therapeutic agent .
Eigenschaften
IUPAC Name |
3-(3-methylbutoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-6-12-8-10-3-5-11-7-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASPXKTPZFCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-[(1-methylsulfanyl-2-nitroethenyl)amino]phenol](/img/structure/B1394609.png)


![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)

![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)







